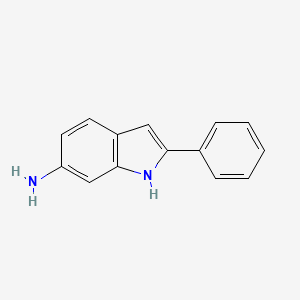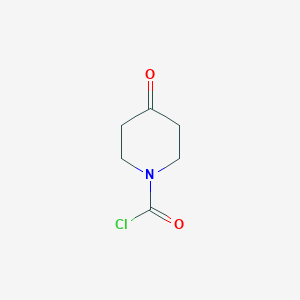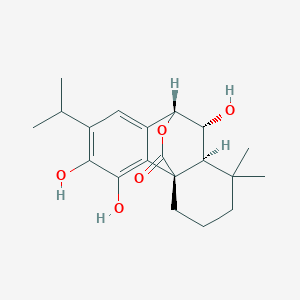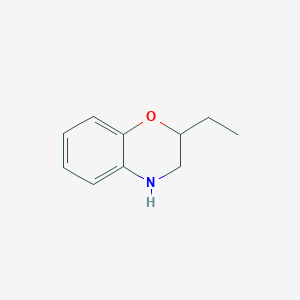
2-Chloro-3-(trimethylsilyl)pyridine
Descripción general
Descripción
2-Chloro-3-(trimethylsilyl)pyridine is a pyridine derivative . It is a clear colorless to brown liquid .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine can be achieved from Pyridine and Chlorotrimethylsilane . Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(trimethylsilyl)pyridine is C8H12ClNSi . The molecular weight is 185.73 . The InChI code is 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 .Chemical Reactions Analysis
The reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex . Trimethylsilyl chloride is reactive toward nucleophiles, resulting in the replacement of the chloride .Physical And Chemical Properties Analysis
2-Chloro-3-(trimethylsilyl)pyridine is a clear colorless to brown liquid . It has a density of 1.03g/cm3 . The boiling point is 222.4ºC at 760 mmHg . The flash point is 88.3ºC .Aplicaciones Científicas De Investigación
1. Synthesis of Cyclopalladated Complexes
2-(Trimethylsilyl)pyridine has been used in the synthesis and characterization of cyclopalladated complexes. These complexes exhibit dynamic behavior in their proton nuclear magnetic resonance (NMR) spectra, indicating potential applications in understanding molecular dynamics and complex formation processes (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).
2. Formation of Metalla-[3]ferrocenophanes
2-Chloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-metalla-[3]ferrocenophanes have been synthesized using this compound. These complexes have unique structural characteristics and are useful in the study of coordination chemistry and metallacycles (Wrackmeyer, Klimkina, & Milius, 2008).
3. Creation of Nitrogen-Containing Polycyclic Delta-Lactones
This compound has been utilized in synthesizing bicyclic nitrogen-containing lactones. These lactones, characterized by X-ray crystallography, contribute to the study of organic synthesis and molecular structure (Rudler, Denise, Parlier, & Daran, 2002).
4. Study of Mass Spectra of Pyridine Derivatives
The mass spectra of various pyridine derivatives, including those involving trimethylsilyl groups, have been extensively studied. This research provides insights into the fragmentation pathways and mass spectrometric analysis of complex organic molecules (Pearse & Jacobsson, 1980).
5. Synthesis of Borafluorene and Its Adducts
9-Azido-9-borafluorene, synthesized using trimethylsilyl azide, exists as a cyclic trimer in the solid state. This compound and its adducts have been characterized, offering valuable data for the study of boron chemistry and the properties of boron-centered compounds (Biswas, Oppel, & Bettinger, 2010).
6. Cycloaddition Reactions and Synthesis of Indolizines
Pyridinium and diazinium dicyanomethylides, involving trimethylsilyl groups, have been used in cycloaddition reactions to synthesize indolizines. This demonstrates the compound's utility in creating complex heterocyclic structures (Matsumoto, Uchida, Ikemi, Tanaka, Asahi, Kato, & Konishi, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSRUYPAJUPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504042 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trimethylsilyl)pyridine | |
CAS RN |
77332-76-4 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




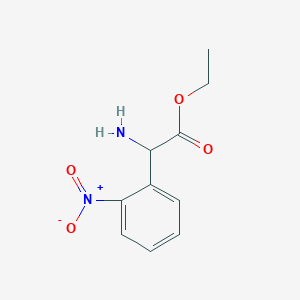

![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
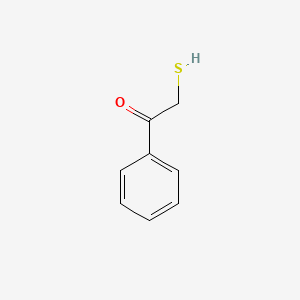
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)

![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1610367.png)


